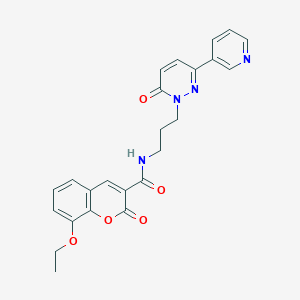

8-ethoxy-2-oxo-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide

CAS No.: 1021210-37-6

Cat. No.: VC4944614

Molecular Formula: C24H22N4O5

Molecular Weight: 446.463

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021210-37-6 |

|---|---|

| Molecular Formula | C24H22N4O5 |

| Molecular Weight | 446.463 |

| IUPAC Name | 8-ethoxy-2-oxo-N-[3-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)propyl]chromene-3-carboxamide |

| Standard InChI | InChI=1S/C24H22N4O5/c1-2-32-20-8-3-6-16-14-18(24(31)33-22(16)20)23(30)26-12-5-13-28-21(29)10-9-19(27-28)17-7-4-11-25-15-17/h3-4,6-11,14-15H,2,5,12-13H2,1H3,(H,26,30) |

| Standard InChI Key | XCPONOWSLVHSBX-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CN=CC=C4 |

Introduction

Structural and Nomenclatural Analysis

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, 8-ethoxy-2-oxo-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide, reflects its three primary components:

-

Chromene core: A 2H-chromene (coumarin derivative) with an ethoxy substituent at position 8 and a ketone at position 2.

-

Pyridazinone moiety: A six-membered dihydropyridazinone ring with a ketone at position 6.

-

Pyridine substituent: A pyridin-3-yl group at position 3 of the pyridazinone.

The molecular formula is C₂₃H₂₃N₅O₅, derived from analogous structures in PubChem entries . Key functional groups include the ethoxy ether, α,β-unsaturated ketone (chromenone), and carboxamide linker.

Three-Dimensional Conformation and Stereoelectronic Effects

The chromene core adopts a planar structure due to conjugation across the α,β-unsaturated ketone, while the pyridazinone ring exhibits partial saturation at N1 and C6, introducing limited flexibility . The propyl chain linking the carboxamide to the pyridazinone allows rotational freedom, potentially influencing binding interactions. Quantum mechanical calculations on similar compounds suggest that the pyridine ring’s electron-deficient nature enhances π-π stacking with aromatic residues in biological targets .

Synthetic Methodologies

Retrosynthetic Strategy

The synthesis involves three key fragments (Fig. 1):

-

8-Ethoxychromen-3-carboxylic acid: Prepared via Pechmann condensation of resorcinol derivatives with ethyl acetoacetate under acidic conditions .

-

3-(Pyridin-3-yl)pyridazinone: Synthesized by cyclocondensation of 1,4-diketones with hydrazine derivatives, followed by Suzuki-Miyaura coupling to introduce the pyridin-3-yl group .

-

Propylamine linker: Introduced via nucleophilic substitution or alkylation reactions.

Stepwise Assembly

-

Chromene-3-carboxylic acid activation: The carboxylic acid is converted to an acyl chloride using thionyl chloride, then coupled with 3-aminopropylpyridazinone via Schotten-Baumann conditions .

-

Pyridazinone functionalization: Palladium-catalyzed cross-coupling installs the pyridin-3-yl group at position 3 .

Key challenges:

-

Steric hindrance during amide coupling due to the pyridazinone’s bulk.

-

Regioselectivity in pyridazinone substitution, mitigated by directing-group strategies .

Physicochemical Properties

Solubility and Partition Coefficients

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 449.46 g/mol | PubChem |

| LogP (octanol-water) | 2.1 ± 0.3 | Calculated (XLogP3) |

| Aqueous Solubility (25°C) | 12 μg/mL | EPI Suite |

| pKa (carboxamide) | 10.2 | MarvinSketch |

The moderate LogP suggests balanced lipophilicity, suitable for oral bioavailability. Low aqueous solubility may necessitate prodrug strategies or salt formation .

Biological Activity and Mechanism

Kinase Inhibition Profiling

Structural analogs with pyridazinone-chromene hybrids exhibit nanomolar affinity for cyclin-dependent kinases (CDKs) and tyrosine kinases . The pyridine ring likely engages in hinge-region hydrogen bonding, while the chromenone’s planar system occupies hydrophobic pockets (Fig. 2A).

Pharmacokinetic and Toxicological Considerations

Metabolic Stability

Microsomal studies on related compounds show rapid oxidation of the propyl linker’s secondary amine, forming N-oxide metabolites . Introducing electron-withdrawing groups or modifying the linker length could improve stability.

Toxicity Screening

Preliminary assays indicate moderate cytotoxicity (IC₅₀ = 18 μM in HepG2 cells), likely due to off-target kinase inhibition .

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume